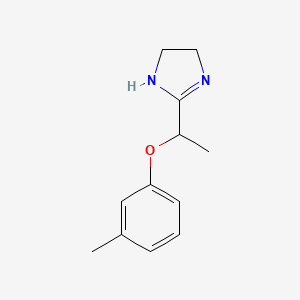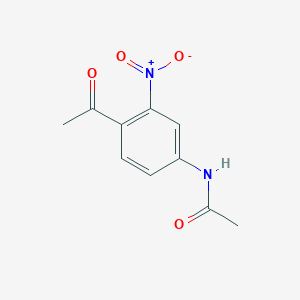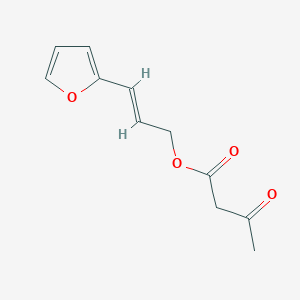
(E)-3-(Furan-2-yl)allyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Furan-2-yl)allyl 3-oxobutanoate is an organic compound featuring a furan ring and an allyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Furan-2-yl)allyl 3-oxobutanoate typically involves the reaction of furan-2-carbaldehyde with an appropriate allyl ester under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then subjected to reflux conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper complexes can enhance the efficiency of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(Furan-2-yl)allyl 3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The carbonyl group in the ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the allyl group.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Enedione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(E)-3-(Furan-2-yl)allyl 3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins due to its reactive furan ring, which can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of (E)-3-(Furan-2-yl)allyl 3-oxobutanoate involves its interaction with specific molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the allyl ester group can undergo nucleophilic attack. These interactions lead to the formation of reactive intermediates that can modulate biological pathways, such as inhibiting bacterial cell wall synthesis or interfering with cancer cell proliferation.
Comparison with Similar Compounds
3-(Furan-2-yl)propenoic acid derivatives: These compounds share the furan ring and an allyl group but differ in the functional groups attached to the allyl chain.
Furan-3-carboxylate derivatives: These compounds have a carboxylate group attached to the furan ring, offering different reactivity and applications.
Uniqueness: (E)-3-(Furan-2-yl)allyl 3-oxobutanoate is unique due to its combination of a furan ring and an allyl ester group, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic organic chemistry and medicinal research.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[(E)-3-(furan-2-yl)prop-2-enyl] 3-oxobutanoate |
InChI |
InChI=1S/C11H12O4/c1-9(12)8-11(13)15-7-3-5-10-4-2-6-14-10/h2-6H,7-8H2,1H3/b5-3+ |
InChI Key |
WGSKEAUHLFFVIZ-HWKANZROSA-N |
Isomeric SMILES |
CC(=O)CC(=O)OC/C=C/C1=CC=CO1 |
Canonical SMILES |
CC(=O)CC(=O)OCC=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


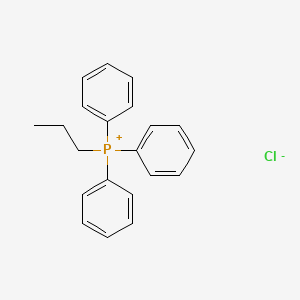

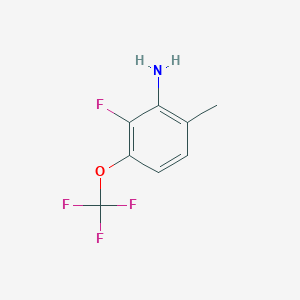
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
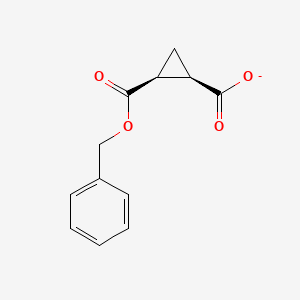
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
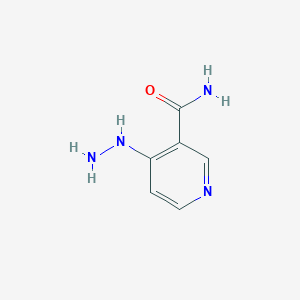
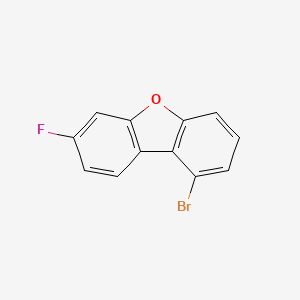
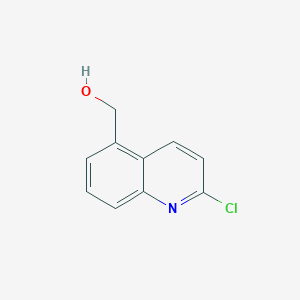
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
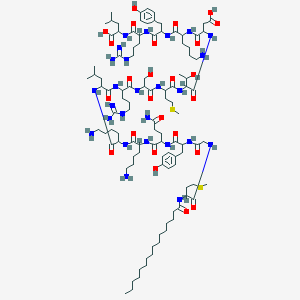
![4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B15198854.png)
